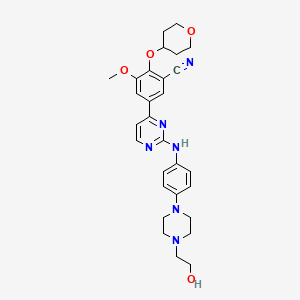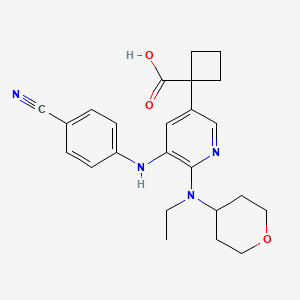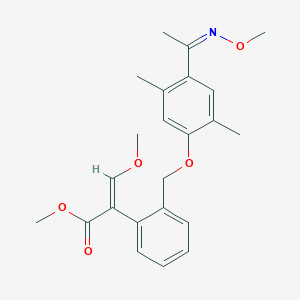
(3R)-1-(4-((4,4,4-trifluoro-1-(2-methyl-4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)phenyl)butyl)amino)benzoyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aromatic ring compounds are a class of organic molecules characterized by their stable ring structure and delocalized π-electrons. These compounds are known for their unique chemical properties and wide range of applications. Aromatic ring compound 4 is a specific type of aromatic compound that contains a benzene ring or similar structure, making it highly stable and reactive under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aromatic ring compound 4 can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile.
Friedel-Crafts Alkylation and Acylation:
Industrial Production Methods: Industrial production of aromatic ring compound 4 often involves large-scale electrophilic aromatic substitution reactions. The process typically includes:
Halogenation: Using halogens and catalysts to introduce halogen atoms onto the aromatic ring.
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Sulfonation: Using sulfur trioxide or sulfuric acid to introduce sulfonic acid groups onto the aromatic ring.
Types of Reactions:
Oxidation: Aromatic ring compound 4 can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic aromatic substitution reactions are common, as described in the preparation methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, acidic conditions.
Substitution: Halogens, alkyl halides, acyl chlorides, catalysts like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated aromatics, alkylated aromatics, acylated aromatics.
Scientific Research Applications
Aromatic ring compound 4 has numerous applications in scientific research, including:
Mechanism of Action
Aromatic ring compound 4 can be compared with other similar compounds, such as:
Benzene: A simple aromatic compound with a single benzene ring.
Toluene: A methyl-substituted benzene with similar reactivity but different physical properties.
Aniline: An amino-substituted benzene with unique chemical and biological properties.
Uniqueness: Aromatic ring compound 4 is unique due to its specific substituents and reactivity, which may differ from other aromatic compounds in terms of stability, solubility, and biological activity .
Comparison with Similar Compounds
- Benzene
- Toluene
- Aniline
- Phenol
- Nitrobenzene
Properties
Molecular Formula |
C31H35F3N4O3 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(3R)-1-[4-[[4,4,4-trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C31H35F3N4O3/c1-20-17-25(38-19-22-5-2-3-7-27(22)36-38)12-13-26(20)28(14-15-31(32,33)34)35-24-10-8-21(9-11-24)29(39)37-16-4-6-23(18-37)30(40)41/h8-13,17,19,23,28,35H,2-7,14-16,18H2,1H3,(H,40,41)/t23-,28?/m1/s1 |
InChI Key |
ZEUDUNQWXOYIFC-YFIOFSHDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCC[C@H](C5)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCCC(C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide](/img/structure/B10832820.png)
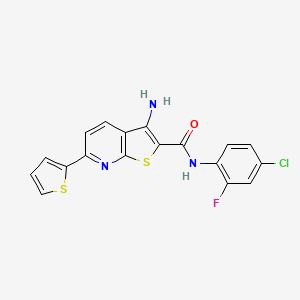
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide](/img/structure/B10832845.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
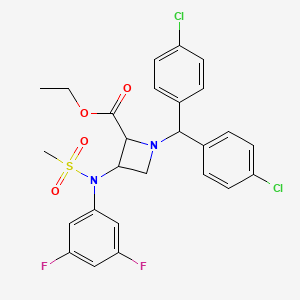
![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
